molecular formula C10H7N5O2 B184829 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 5394-41-2

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B184829
CAS No.: 5394-41-2
M. Wt: 229.19 g/mol
InChI Key: OAPYCPXMCXWPHI-UHFFFAOYSA-N
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Description

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a nitrophenyl group, and a carbonitrile group

Scientific Research Applications

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-nitrophenylhydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the carbonitrile group in 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile imparts unique chemical reactivity and biological activity compared to its analogs. This functional group allows for additional synthetic modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

5-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPYCPXMCXWPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277262
Record name 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5394-41-2
Record name 5394-41-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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